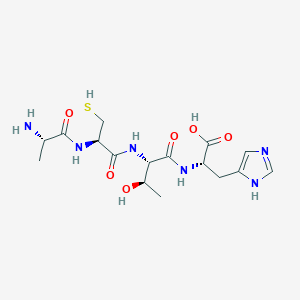
L-Alanyl-L-cysteinyl-L-threonyl-L-histidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanyl-L-cysteinyl-L-threonyl-L-histidine is a synthetic peptide composed of four amino acids: L-alanine, L-cysteine, L-threonine, and L-histidine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-cysteinyl-L-threonyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-alanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, L-cysteine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for L-threonine and L-histidine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and purified through chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
L-Alanyl-L-cysteinyl-L-threonyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Nucleophilic substitution can be facilitated by reagents like N-hydroxysuccinimide (NHS) esters.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with functional groups attached to amino or thiol groups.
Aplicaciones Científicas De Investigación
L-Alanyl-L-cysteinyl-L-threonyl-L-histidine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications in treating diseases involving oxidative stress and protein misfolding.
Industry: Utilized in the development of peptide-based materials and catalysts.
Mecanismo De Acción
The mechanism of action of L-Alanyl-L-cysteinyl-L-threonyl-L-histidine involves its interaction with specific molecular targets. The thiol group in L-cysteine can form disulfide bonds, influencing protein structure and function. The peptide can also participate in hydrogen bonding and electrostatic interactions, affecting biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
L-Alanyl-L-histidine: A dipeptide with similar structural features but lacking the cysteine and threonine residues.
L-Cysteinyl-L-threonine: A dipeptide that shares the cysteine and threonine residues but lacks alanine and histidine.
L-Threonyl-L-histidine: A dipeptide with threonine and histidine residues but lacking alanine and cysteine.
Uniqueness
L-Alanyl-L-cysteinyl-L-threonyl-L-histidine is unique due to the presence of all four amino acids, which confer specific chemical and biological properties. The combination of these residues allows for diverse interactions and reactions, making it a versatile compound for various applications.
Propiedades
Número CAS |
922729-18-8 |
|---|---|
Fórmula molecular |
C16H26N6O6S |
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S,3R)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C16H26N6O6S/c1-7(17)13(24)21-11(5-29)14(25)22-12(8(2)23)15(26)20-10(16(27)28)3-9-4-18-6-19-9/h4,6-8,10-12,23,29H,3,5,17H2,1-2H3,(H,18,19)(H,20,26)(H,21,24)(H,22,25)(H,27,28)/t7-,8+,10-,11-,12-/m0/s1 |
Clave InChI |
QDRDWJWHPVWNAW-JEPNRXRBSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](C)N)O |
SMILES canónico |
CC(C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CS)NC(=O)C(C)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


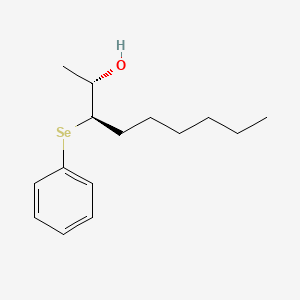

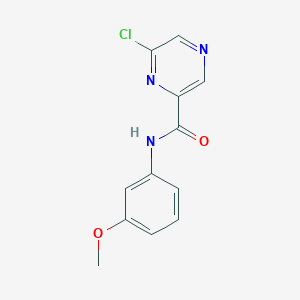

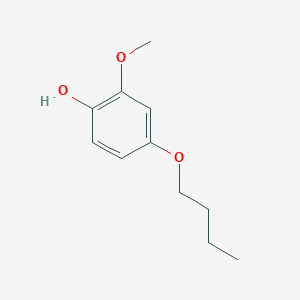
![(4R)-4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one](/img/structure/B14203289.png)
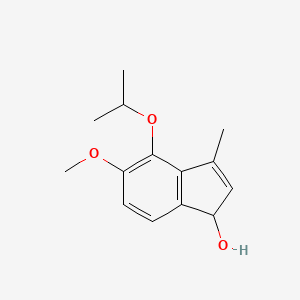
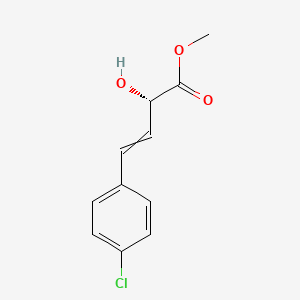
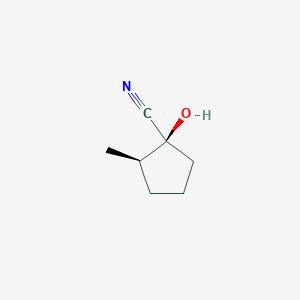
![Bis[3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]borinic acid](/img/structure/B14203311.png)

![2-[2,3,5,6-Tetrafluoro-4-(1H-imidazol-1-yl)phenyl]-1,3-benzoxazole](/img/structure/B14203323.png)
![(3S,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethylpentanal](/img/structure/B14203344.png)

